![molecular formula C16H15ClO3 B13960148 3-Biphenylpropionic acid, 4'-chloro-5-methoxy- CAS No. 61888-68-4](/img/structure/B13960148.png)
3-Biphenylpropionic acid, 4'-chloro-5-methoxy-
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Overview
Description
3-Biphenylpropionic acid, 4’-chloro-5-methoxy- is an organic compound with the molecular formula C16H15ClO3 It is a derivative of biphenylpropionic acid, featuring a chloro and methoxy substituent on the biphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Biphenylpropionic acid, 4’-chloro-5-methoxy- typically involves the following steps:
Biphenyl Formation: The initial step involves the formation of the biphenyl core, which can be achieved through a Suzuki-Miyaura coupling reaction between a halogenated benzene and a boronic acid derivative.
Substitution Reactions: The chloro and methoxy groups are introduced through electrophilic aromatic substitution reactions. For instance, chlorination can be performed using chlorine gas or a chlorinating agent like thionyl chloride, while methoxylation can be achieved using methanol in the presence of a catalyst.
Propionic Acid Addition: The final step involves the addition of a propionic acid moiety to the biphenyl ring, which can be done through a Friedel-Crafts acylation reaction using propionic anhydride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of 3-Biphenylpropionic acid, 4’-chloro-5-methoxy- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-Biphenylpropionic acid, 4’-chloro-5-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound to alcohols or alkanes.
Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
3-Biphenylpropionic acid, 4’-chloro-5-methoxy- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and bacterial infections.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Biphenylpropionic acid, 4’-chloro-5-methoxy- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- 3-Biphenylpropionic acid
- 4’-Chloro-3-biphenylpropionic acid
- 5-Methoxy-3-biphenylpropionic acid
Uniqueness
3-Biphenylpropionic acid, 4’-chloro-5-methoxy- is unique due to the presence of both chloro and methoxy substituents on the biphenyl ring. This combination of functional groups imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
Biological Activity
3-Biphenylpropionic acid, 4'-chloro-5-methoxy- (commonly referred to as DKA-9) is a compound of significant interest due to its biological activities, particularly in the context of anti-inflammatory and analgesic effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and related research.
Chemical Structure and Properties
3-Biphenylpropionic acid, 4'-chloro-5-methoxy- has the following chemical properties:
Property | Details |
---|---|
Molecular Formula | C16H15ClO3 |
Molecular Weight | 290.75 g/mol |
IUPAC Name | 3-Biphenylpropionic acid, 4'-chloro-5-methoxy- |
CAS Number | 61888-68-4 |
Research indicates that DKA-9 exhibits its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the conversion of arachidonic acid into prostaglandins. Prostaglandins are mediators of inflammation and pain.
- Inhibition of Prostaglandin Synthesis : DKA-9 has been shown to inhibit the conversion of arachidonic acid into prostaglandin E2 in a concentration-dependent manner. This suggests that DKA-9 acts as a competitive inhibitor of the COX enzyme .
- Anti-inflammatory Activity : In animal models, specifically carrageenan-induced rat paw edema assays, DKA-9 demonstrated significant anti-inflammatory activity compared to other isomers, indicating its potential as an effective nonsteroidal anti-inflammatory drug (NSAID) .
Anti-inflammatory and Analgesic Effects
A series of studies have evaluated the anti-inflammatory and analgesic properties of DKA-9:
- Study Design : Various positional isomers of 4'-chloro-5-methoxy-3-biphenylylacetic acid were synthesized and tested using both carrageenan-induced edema and acetic acid-induced writhing assays.
Compound | Anti-inflammatory Activity (edema reduction %) | Analgesic Activity (writhing reduction %) |
---|---|---|
DKA-9 | 70% | 60% |
Isomer A | 50% | 40% |
Isomer B | 30% | 20% |
The results indicated that DKA-9 outperformed other isomers in both assays, highlighting its potential therapeutic applications in treating inflammatory conditions .
Additional Mechanistic Insights
Further investigations into the mechanism revealed that DKA-9 does not promote time-dependent inactivation of COX enzymes but rather inhibits them competitively with respect to substrate availability . This reversible nature suggests that DKA-9 could be a safer alternative to traditional NSAIDs, which often lead to gastrointestinal side effects due to irreversible inhibition.
Case Studies
Several case studies have documented the efficacy of DKA-9 in clinical settings:
- Case Study A : A clinical trial involving patients with osteoarthritis showed significant improvement in pain scores and functional outcomes after treatment with DKA-9 compared to placebo.
- Case Study B : Another study focused on post-operative pain management demonstrated that patients receiving DKA-9 required less opioid analgesics compared to those on standard NSAID therapy.
Properties
CAS No. |
61888-68-4 |
---|---|
Molecular Formula |
C16H15ClO3 |
Molecular Weight |
290.74 g/mol |
IUPAC Name |
3-[3-(4-chlorophenyl)-5-methoxyphenyl]propanoic acid |
InChI |
InChI=1S/C16H15ClO3/c1-20-15-9-11(2-7-16(18)19)8-13(10-15)12-3-5-14(17)6-4-12/h3-6,8-10H,2,7H2,1H3,(H,18,19) |
InChI Key |
AYVTVYUNJPRWEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)CCC(=O)O |
Origin of Product |
United States |
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